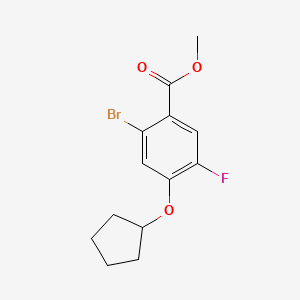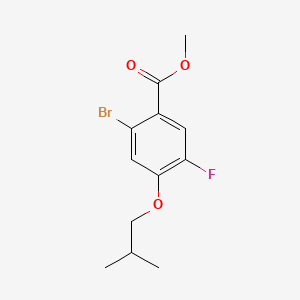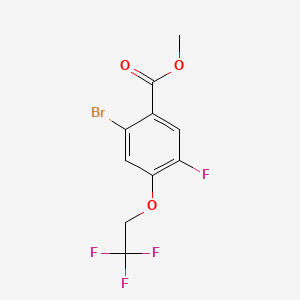
Methyl 2-bromo-4-(cyclopentyloxy)-5-fluorobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-bromo-4-(cyclopentyloxy)-5-fluorobenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a bromine atom, a fluorine atom, and a cyclopentyloxy group attached to a benzoate core
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-bromo-4-(cyclopentyloxy)-5-fluorobenzoate typically involves multi-step organic reactions. One common approach starts with the bromination of a suitable benzoate precursor, followed by the introduction of the cyclopentyloxy group through nucleophilic substitution. The fluorine atom is then introduced via electrophilic fluorination. Each step requires specific reagents and conditions to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and minimize human intervention.
Análisis De Reacciones Químicas
Types of Reactions: Methyl 2-bromo-4-(cyclopentyloxy)-5-fluorobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed depend on the specific reaction and conditions used. For example, substitution reactions may yield various substituted benzoates, while oxidation and reduction can lead to different functionalized derivatives.
Aplicaciones Científicas De Investigación
Methyl 2-bromo-4-(cyclopentyloxy)-5-fluorobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored as a precursor in the development of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and agrochemicals.
Mecanismo De Acción
The mechanism of action of Methyl 2-bromo-4-(cyclopentyloxy)-5-fluorobenzoate involves its interaction with specific molecular targets. The bromine and fluorine atoms, along with the cyclopentyloxy group, contribute to its reactivity and binding affinity. These interactions can modulate various biochemical pathways, leading to the desired effects in biological systems.
Comparación Con Compuestos Similares
- Methyl 2-bromo-4-(methoxy)-5-fluorobenzoate
- Methyl 2-chloro-4-(cyclopentyloxy)-5-fluorobenzoate
- Methyl 2-bromo-4-(cyclopentyloxy)-5-chlorobenzoate
Uniqueness: Methyl 2-bromo-4-(cyclopentyloxy)-5-fluorobenzoate is unique due to the specific combination of substituents on the benzoate core. The presence of both bromine and fluorine atoms, along with the cyclopentyloxy group, imparts distinct chemical and physical properties, making it valuable for specialized applications.
Propiedades
IUPAC Name |
methyl 2-bromo-4-cyclopentyloxy-5-fluorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrFO3/c1-17-13(16)9-6-11(15)12(7-10(9)14)18-8-4-2-3-5-8/h6-8H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPKIGPNTGVWOAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1Br)OC2CCCC2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrFO3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.15 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














